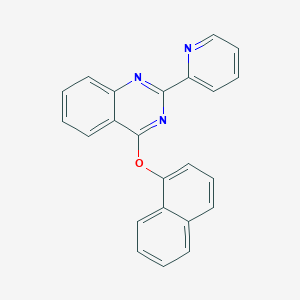![molecular formula C11H16N2O4 B7645247 1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid, commonly known as CPP, is a cyclic dipeptide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. CPP is a versatile molecule that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The mechanism of action of CPP is based on its ability to interact with cell membranes and facilitate the uptake of molecules into cells. CPP binds to cell surface receptors and is internalized via endocytosis. Once inside the cell, CPP escapes from the endosome and enters the cytoplasm. CPP can then interact with intracellular targets, such as enzymes and transcription factors, and modulate their activity.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including the enhancement of cell membrane permeability, the induction of cell death, the modulation of immune responses, and the regulation of gene expression. These effects are dependent on the concentration of CPP and the specific cell type being studied.
実験室実験の利点と制限
The advantages of using CPP in lab experiments include its ability to enhance the delivery of molecules into cells, its versatility in terms of synthesis and modification, and its potential to improve the efficacy of existing drugs. The limitations of using CPP in lab experiments include the need for optimization of concentration and incubation time, the potential for cytotoxicity at high concentrations, and the potential for off-target effects.
将来の方向性
The potential future directions for CPP research include the development of novel CPP analogs with improved properties, the optimization of CPP concentration and incubation time for specific cell types and applications, the evaluation of CPP in preclinical and clinical studies for drug delivery and gene therapy, and the exploration of CPP in other fields, such as nanotechnology and materials science.
In conclusion, CPP is a versatile molecule that has significant potential in various fields, including medicine, agriculture, and biotechnology. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications. The development of novel CPP analogs and the optimization of CPP concentration and incubation time for specific applications are essential for the further exploration of CPP's potential.
合成法
CPP can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. The most commonly used method for CPP synthesis is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method allows for the synthesis of highly pure and homogeneous CPP with high yields.
科学的研究の応用
CPP has been extensively studied for its potential applications in various fields. In medicine, CPP has been shown to enhance the delivery of therapeutic agents, such as peptides and proteins, across cell membranes and into cells. This property of CPP has significant implications for drug delivery and has the potential to improve the efficacy of existing drugs.
In agriculture, CPP has been shown to enhance plant growth and development, improve stress tolerance, and increase crop yields. This property of CPP has significant implications for sustainable agriculture and has the potential to improve food security.
In biotechnology, CPP has been used as a tool for the delivery of biomolecules, such as DNA and RNA, into cells. This property of CPP has significant implications for gene therapy and has the potential to improve the treatment of genetic diseases.
特性
IUPAC Name |
1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-8-4-3-7(12-8)9(15)13-11(10(16)17)5-1-2-6-11/h7H,1-6H2,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLELKTWJSXLV-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C(=O)O)NC(=O)[C@@H]2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)

![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
![N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)

![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)

![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)